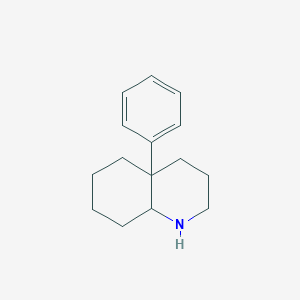
4A-Phenyldecahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4A-Phenyldecahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines These compounds are characterized by a quinoline core structure that is fully saturated, with a phenyl group attached to the 4A position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4A-Phenyldecahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Strecker reaction, where cyclic -aminonitriles are reacted with Grignard reagents to yield stereoselectively the cis-configured title compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as hydrochloric acid under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters.
化学反应分析
Types of Reactions: 4A-Phenyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are often used.
Major Products: The major products formed from these reactions include various substituted quinolines and fully saturated derivatives, which can be further functionalized for specific applications.
科学研究应用
4A-Phenyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4A-Phenyldecahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Phencyclidine (PCP): Known for its CNS activity but with significant side effects.
Ketamine: An analogue of PCP with strong analgesic properties and rapid anesthetic onset.
Angularly Substituted Quinoline Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Uniqueness: 4A-Phenyldecahydroquinoline is unique due to its specific stereochemistry and the presence of a phenyl group at the 4A position, which imparts distinct chemical and biological properties
属性
分子式 |
C15H21N |
|---|---|
分子量 |
215.33 g/mol |
IUPAC 名称 |
4a-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-10-5-4-9-14(15)16-12-6-11-15/h1-3,7-8,14,16H,4-6,9-12H2 |
InChI 键 |
XFAJXXOISKYTAX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CCCNC2C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


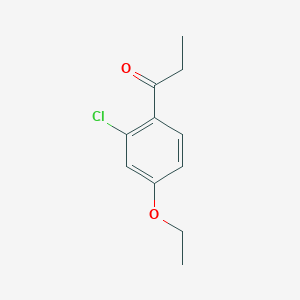
![Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14051845.png)
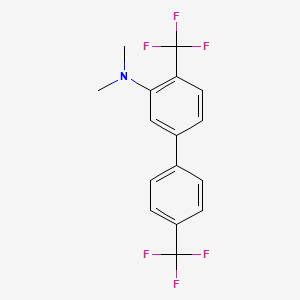
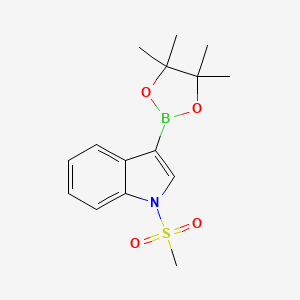
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
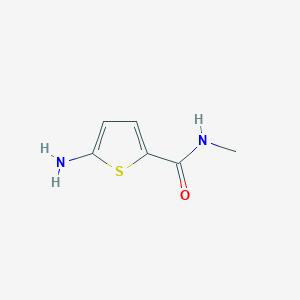
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)
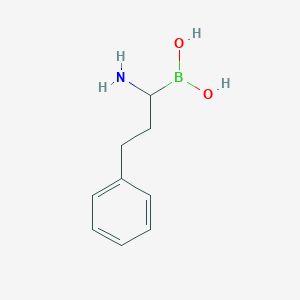
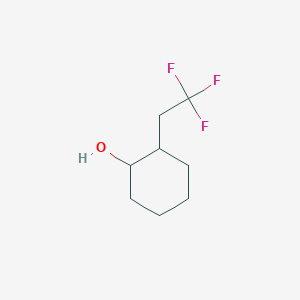
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

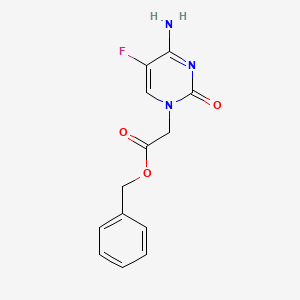
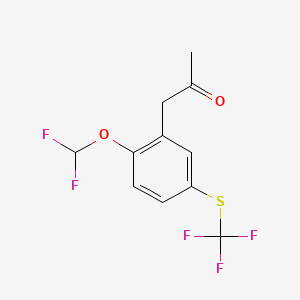
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
